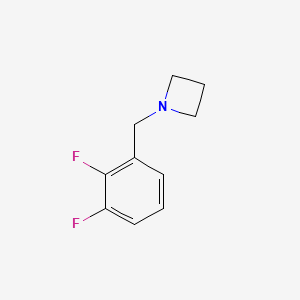

1-(2,3-Difluorobenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11F2N/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |

InChI Key |

VLJXHHNYNPLTTO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,3 Difluorobenzyl Azetidine and Analogues

Cyclization Approaches to Azetidine (B1206935) Ring Formation

Cyclization reactions are a primary method for forming the azetidine ring. These can be broadly categorized into intramolecular amination, cycloaddition reactions, and ring contraction/expansion strategies.

Intramolecular amination involves the formation of a C-N bond within a single molecule to close the ring. A prominent example is the palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds at the γ and δ positions of picolinamide (B142947) (PA)-protected amine substrates. organic-chemistry.org This method is noted for its efficiency, use of low catalyst loading, and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle to transform γ-C(sp³)–H bonds into C–N bonds, yielding azetidines. organic-chemistry.org

Another approach involves the intramolecular aminolysis of epoxides. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.govfrontiersin.org This method is tolerant of various functional groups. frontiersin.orgnih.gov

Intramolecular hydroamination of allylic sulfonamides, facilitated by electrocatalysis in conjunction with cobalt catalysis, also provides a route to azetidines. organic-chemistry.orgnih.govacs.org This process involves the regioselective generation of a carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.orgnih.govacs.org

| Reaction Type | Catalyst/Reagent | Substrate | Key Features |

| Intramolecular C-H Amination | Palladium | Picolinamide-protected amines | High efficiency, low catalyst loading, mild conditions. organic-chemistry.orgorganic-chemistry.org |

| Intramolecular Aminolysis | La(OTf)₃ | cis-3,4-Epoxy amines | High yields, tolerates various functional groups. frontiersin.orgnih.govfrontiersin.org |

| Intramolecular Hydroamination | Cobalt/Electrocatalysis | Allylic sulfonamides | Regioselective C-N bond formation. organic-chemistry.orgnih.govacs.org |

[2+2] cycloaddition reactions represent a powerful, atom-economical method for constructing four-membered rings. springernature.com The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. researchgate.netnih.govresearchgate.netrsc.org Recent advancements have enabled these reactions using visible light, often employing a photosensitizer to facilitate the cycloaddition. springernature.comresearchgate.netspringernature.comacs.orgnih.govnih.govbohrium.com These methods can be performed as either intermolecular or intramolecular reactions. nih.govspringernature.com

Ketene-imine cycloadditions, often referred to as the Staudinger reaction, are another classic approach to synthesizing β-lactams (azetidin-2-ones), which can be precursors to azetidines. mdpi.com This reaction typically involves the in-situ generation of a ketene (B1206846) which then reacts with an imine. mdpi.com

| Reaction Name | Reactants | Conditions | Product |

| Aza Paternò–Büchi | Imine, Alkene | Photochemical (UV or visible light) | Azetidine springernature.comresearchgate.netnih.govresearchgate.netrsc.orgspringernature.comacs.orgnih.govnih.govbohrium.com |

| Staudinger Reaction | Ketene, Imine | Typically base-mediated | β-Lactam (Azetidin-2-one) mdpi.com |

The synthesis of azetidines can also be achieved by modifying existing ring systems. Ring contraction of five-membered heterocycles, such as α-bromo N-sulfonylpyrrolidinones, provides a route to α-carbonylated N-sulfonylazetidines. acs.orgrsc.orgnih.gov This one-pot nucleophilic addition-ring contraction is often promoted by a base like potassium carbonate. organic-chemistry.orgacs.orgnih.gov

Conversely, ring expansion of three-membered rings like aziridines offers another pathway. magtech.com.cn A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines via a highly enantioselective organic-chemistry.orgorganic-chemistry.org-Stevens rearrangement, mediated by an engineered cytochrome P450 enzyme. nih.govacs.org

Palladium-Catalyzed Synthetic Routes

Palladium catalysis is a versatile tool in the synthesis of azetidines and their analogues. As mentioned in section 2.1.1, palladium-catalyzed intramolecular C-H amination is a key method for forming the azetidine ring. organic-chemistry.orgacs.org This approach can be used to create complex polycyclic nitrogen-containing heterocycles, including various azabicyclic scaffolds. acs.org For instance, picolinamide-assisted palladium-catalyzed C–H bond activation has been successfully applied to the synthesis of azabicyclo[x.1.1] (where x = 3, 4, 5, 7, 9), [3.2.1], and [4.2.0] skeletons. acs.org

Palladium catalysts are also employed in cross-coupling reactions to functionalize the azetidine ring. N-arylation of the parent azetidine with aryl or heteroaryl bromides can be achieved using palladium catalysis, providing a wide range of N-arylazetidines. researchgate.net

| Reaction Type | Substrates | Key Features |

| Intramolecular C-H Amination | Aliphatic amines | Forms complex polycyclic azetidines. acs.org |

| N-Arylation | Azetidine, Aryl/Heteroaryl bromides | Functionalizes the azetidine nitrogen. researchgate.net |

Photochemical and Electrocatalytic Approaches

Modern synthetic methods increasingly utilize photochemical and electrocatalytic strategies to access azetidines under mild conditions.

Photochemical approaches, particularly the aza Paternò–Büchi reaction, have seen significant development with the advent of visible-light photocatalysis. springernature.comresearchgate.netspringernature.com This allows for the synthesis of functionalized azetidines from imines and alkenes with high atom economy. springernature.comacs.org These reactions can be intermolecular or intramolecular and have been used to create novel azetidine-based energetic materials. acs.orgnih.govbohrium.com The mechanism often involves triplet energy transfer from a photocatalyst to one of the reactants. researchgate.netspringernature.com

Electrocatalysis offers another sustainable route to azetidines. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed. nih.govacs.orgresearchgate.net This process combines cobalt catalysis with electricity to generate a key carbocationic intermediate, which then cyclizes to form the azetidine ring. organic-chemistry.orgnih.govacs.org

| Approach | Reaction | Key Features |

| Photochemical | Aza Paternò–Büchi | Visible light, atom-economical, mild conditions. springernature.comresearchgate.netspringernature.comacs.orgnih.govbohrium.comacs.org |

| Electrocatalytic | Intramolecular Hydroamination | Cobalt-catalyzed, forms azetidines from allylic sulfonamides. organic-chemistry.orgnih.govacs.orgresearchgate.net |

Stereoselective Synthesis of Azetidine Scaffolds

The synthesis of chiral, enantiomerically pure azetidines is of great importance due to their potential applications in medicinal chemistry and as chiral building blocks. rsc.orgresearchgate.net Several stereoselective methods have been developed to control the three-dimensional structure of the azetidine ring and its substituents.

One strategy involves the use of chiral starting materials. For example, optically pure C₂-symmetrical cyclic amines can be synthesized from corresponding diols obtained via an enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral cobalt(II) catalyst. organic-chemistry.org Similarly, chiral N-propargylsulfonamides, accessible through chiral sulfinamide chemistry, can be converted to chiral azetidin-3-ones via gold-catalyzed intermolecular oxidation of the alkyne. nih.gov

Asymmetric catalysis provides another powerful tool. The biocatalytic ring expansion of aziridines mentioned in section 2.1.3 proceeds with excellent enantioselectivity (99:1 er). nih.govacs.org Metal-catalyzed asymmetric reduction of unsaturated azetidine precursors has also been used to synthesize enantioenriched 2-azetidinylcarboxylic acids. acs.org Furthermore, diastereoselective α-alkylation of N-borane complexes of N-(1'-phenylethyl)azetidine-2-carbonitrile allows for the synthesis of various α-substituted azetidine derivatives. rsc.org

| Strategy | Method | Example |

| Chiral Starting Material | Use of chiral pool | Synthesis of chiral bicyclic azetidine derivatives from (2S)-N-Benzoyl-2-azetidinecarboxylic acid. |

| Chiral Auxiliary | Diastereoselective alkylation | α-Alkylation of N-borane complexes of N-(1'-phenylethyl)azetidine-2-carbonitrile. rsc.org |

| Asymmetric Catalysis | Biocatalytic rearrangement | Enantioselective organic-chemistry.orgorganic-chemistry.org-Stevens rearrangement for one-carbon ring expansion of aziridines. nih.govacs.org |

| Asymmetric Catalysis | Metal-catalyzed reduction | Asymmetric reduction of 2-azetinylcarboxylic acids using chiral ruthenium complexes. acs.org |

Post-Cyclization Functionalization for Difluorobenzyl Moiety Introduction

The introduction of the 2,3-difluorobenzyl group onto the azetidine nitrogen is typically achieved after the successful construction of the four-membered ring. This "late-stage" functionalization approach is highly versatile as it allows for the diversification of a common azetidine intermediate. The two primary methods for this transformation are direct N-alkylation and reductive amination.

Direct N-Alkylation: This is a classical and straightforward approach for forming C-N bonds. It involves the reaction of azetidine, acting as a nucleophile, with a suitable electrophile, such as 2,3-difluorobenzyl halide (e.g., bromide or chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent, base, and temperature is crucial to optimize the yield and minimize side reactions. Phase-transfer catalysis (PTC) has been shown to be effective for the N-alkylation of unactivated azetidines, where a catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the reaction between the aqueous and organic phases. phasetransfercatalysis.com

Reductive Amination: This powerful one-pot method involves the reaction of azetidine with 2,3-difluorobenzaldehyde. The initial reaction forms an unstable iminium ion intermediate, which is then reduced in situ to the desired secondary amine, 1-(2,3-Difluorobenzyl)azetidine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. Reductive amination is often preferred due to its mild conditions and high chemoselectivity, avoiding the over-alkylation that can sometimes be an issue in direct alkylation. organic-chemistry.org The reaction can be performed under various conditions, including in water or neat, and can be catalyzed by acids or metal nanoparticles. organic-chemistry.org

The following table summarizes representative conditions for these post-cyclization functionalization methods based on analogous transformations.

| Method | Reactants | Key Reagents/Catalyst | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| Direct N-Alkylation | Azetidine + Benzyl (B1604629) Halide Analogue | K₂CO₃, Tetrabutylammonium Bromide (TBAB) | Chloroform | Room Temperature | phasetransfercatalysis.com |

| Reductive Amination | Azetidine + Benzaldehyde Analogue | Sodium Borohydride (NaBH₄), Boric Acid | Solvent-free | Room Temperature | organic-chemistry.org |

| Reductive Amination | Azetidine + Benzaldehyde Analogue | α-Picoline-Borane, Acetic Acid (AcOH) | Methanol (MeOH) or Water | Room Temperature | organic-chemistry.org |

| Selective N-Alkylation | Functionalized Azetidine + Picolinyl Chloride | Triethylamine (Et₃N) | Acetonitrile | Reflux | rsc.org |

Process Chemistry Innovations for Azetidine Synthesis

One significant area of innovation is the use of C-H activation/amination reactions. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed, which forges the azetidine ring by creating a C-N bond from a previously unactivated C-H bond. rsc.org This approach offers high atom economy and allows for the synthesis of functionalized azetidines from readily available acyclic amine precursors. rsc.org

Photocatalysis represents another frontier in azetidine synthesis. rsc.org An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light, has been reported as a novel method to construct the azetidine skeleton. rsc.org This aza Paterno-Büchi type reaction proceeds under mild conditions and provides access to complex azetidine structures. rsc.org

Strain-release functionalization of highly strained precursors like 1-azabicyclobutanes (ABBs) has also emerged as a powerful and modular approach. Nickel-catalyzed reactions, for example, can open the bicyclic system to introduce a variety of substituents, leading to diverse azetidine products. acs.org These methods are valuable as they often proceed with high efficiency and provide access to scaffolds that are difficult to obtain through other means. acs.org

The table below highlights key features of these innovative synthetic methodologies for forming the azetidine ring.

| Synthetic Innovation | Key Transformation | Catalyst/Promoter | Key Advantages | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | γ-C(sp³)–H bond amination of an acyclic amine | Palladium(II) catalyst with an oxidant (e.g., benziodoxole tosylate) | High atom economy, utilization of unactivated C-H bonds | rsc.org |

| Photocatalytic [2+2] Cycloaddition | Aza Paterno-Büchi reaction of an oxime precursor and an alkene | Visible light photocatalyst | Mild reaction conditions, access to complex scaffolds | rsc.org |

| Strain-Release Functionalization | Ring-opening of 1-azabicyclobutane (ABB) with nucleophiles/cross-coupling partners | Nickel catalyst (for Suzuki-Miyaura type arylation) | High modularity, access to congested and quaternary centers | acs.org |

These advancements in both the construction and functionalization of the azetidine ring underscore the ongoing efforts to develop more efficient and versatile synthetic routes to valuable compounds like this compound for various chemical and pharmaceutical applications.

Reactivity Profile and Advanced Functionalization of the Azetidine Core

Strain-Driven Reactivity of Four-Membered Heterocycles

The reactivity of azetidines, including 1-(2,3-difluorobenzyl)azetidine, is fundamentally influenced by their inherent ring strain. researchwithrutgers.comresearchgate.netrsc.org Four-membered heterocycles like azetidine (B1206935) possess a significant amount of ring strain, estimated to be around 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This strain energy is comparable to that of other small rings like cyclopropane (B1198618) (27.6 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but considerably higher than that of five-membered rings such as pyrrolidine (B122466) (5.8 kcal/mol) or the strain-free six-membered piperidine (B6355638) ring. researchgate.net

This ring strain arises from a combination of factors, including angle strain from distorted bond angles and torsional strain from eclipsing interactions of substituents. wikipedia.org While planar conformations would minimize some strain, they introduce significant steric repulsion between substituents. tandfonline.com Consequently, four-membered heterocycles adopt a puckered conformation to balance these opposing strain factors. tandfonline.com The reactivity of these rings is largely driven by the desire to relieve this strain, often through ring-opening reactions. numberanalytics.com

Despite the high ring strain, azetidines are notably more stable and easier to handle than their three-membered counterparts, aziridines. researchwithrutgers.comrsc.org This balance of inherent reactivity and manageable stability makes azetidines valuable building blocks in organic synthesis. researchwithrutgers.comresearchgate.net The strain-driven reactivity provides a powerful tool for synthetic chemists, enabling unique transformations that are not readily achievable with less strained ring systems. rsc.org

Nucleophilic Ring-Opening Transformations

The inherent ring strain of the azetidine core in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. researchgate.netresearchwithrutgers.com These transformations are a cornerstone of azetidine chemistry, providing a pathway to a variety of functionalized acyclic amines. The regioselectivity of the ring-opening is a critical aspect of these reactions.

In the presence of an acid, the nitrogen atom of the azetidine ring can be protonated, forming an azetidinium ion. youtube.com This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The subsequent attack by a nucleophile can proceed via an SN2 mechanism, leading to the cleavage of one of the carbon-nitrogen bonds and the formation of a γ-substituted amine. youtube.com

The substitution pattern on the azetidine ring can influence the regioselectivity of the ring-opening. For instance, in unsymmetrically substituted azetidinium ions, the nucleophile will preferentially attack the less sterically hindered carbon or the carbon that can better stabilize a partial positive charge in the transition state. youtube.com In the case of this compound, the ring is unsubstituted, so attack can occur at either of the two equivalent methylene (B1212753) carbons adjacent to the nitrogen.

A variety of nucleophiles can participate in these ring-opening reactions, including halides, cyanides, and various oxygen, nitrogen, and sulfur-containing nucleophiles. The choice of nucleophile allows for the introduction of diverse functional groups into the resulting amine product.

Electrophilic Functionalization of the Azetidine Ring

While nucleophilic ring-opening is a prominent reaction pathway, the azetidine ring can also undergo functionalization through electrophilic attack. The nitrogen atom of the azetidine in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles. researchgate.net

Alkylation, acylation, and sulfonylation of the azetidine nitrogen are common electrophilic functionalization reactions. These reactions typically proceed without ring-opening, preserving the four-membered ring system. For instance, treatment with an alkyl halide can introduce a new alkyl group onto the nitrogen, forming a quaternary azetidinium salt. Similarly, reaction with an acyl chloride or a sulfonyl chloride will yield the corresponding N-acyl or N-sulfonyl azetidine, respectively. researchgate.net

Recent advancements have also explored electrophilic azetidinylation strategies, where an azetidine ring itself acts as the electrophile. rsc.orgchemrxiv.org These methods often involve the use of activated azetidine reagents, such as azetidinyl trichloroacetimidates, which can then react with a wide range of nucleophiles to install the azetidine motif onto various molecular scaffolds. rsc.orgchemrxiv.org This "any-stage" installation of the azetidine ring is a powerful tool in medicinal chemistry for the rapid diversification of bioactive compounds. rsc.org

C-H Functionalization Strategies on the Azetidine and Benzyl (B1604629) Moieties

Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient route to complex molecules. Both the azetidine ring and the benzyl group of this compound possess C-H bonds that can be targeted for functionalization.

Azetidine Moiety: C-H functionalization of the azetidine ring itself represents a significant challenge due to the relatively inert nature of these C-H bonds. However, recent advances have demonstrated the feasibility of such transformations. For example, palladium-catalyzed C-H amination has been used to introduce nitrogen-containing substituents onto the azetidine ring. acs.org These methods often rely on directing groups to achieve site-selectivity.

Benzyl Moiety: The benzylic C-H bonds on the methylene bridge of the 2,3-difluorobenzyl group are more susceptible to functionalization due to their lower bond dissociation energy. wikipedia.org The adjacent aromatic ring stabilizes the resulting benzylic radical or carbocation intermediate through resonance. fiveable.melibretexts.org

Several methods exist for benzylic C-H functionalization, including:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic carbon to a carboxylic acid. wikipedia.orglibretexts.org

Halogenation: Radical halogenation, often using N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the benzylic position. libretexts.orgorgchemboulder.com This benzylic bromide can then be further transformed through nucleophilic substitution reactions.

Metal-Catalyzed C-H Activation: Transition metal catalysts, particularly those based on rhodium and palladium, have been employed for the site-selective functionalization of benzylic C-H bonds with a variety of coupling partners. nih.govrsc.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The difluoro substitution pattern on the benzyl ring of this compound can influence the reactivity of the benzylic C-H bonds through electronic effects.

Radical Chemistry Involving Azetidine and Benzylic Radicals

Radical reactions offer a powerful and complementary approach to the functionalization of this compound. Both the azetidine ring and the benzyl group can participate in radical-mediated transformations.

Azetidine Radicals: The azetidin-1-yl radical, formed by the removal of a hydrogen atom from the nitrogen, has been studied both experimentally and theoretically. rsc.org Ab initio calculations suggest that the neutral azetidin-1-yl radical adopts a puckered ring structure. rsc.org The azetidine radical cation has also been characterized and is believed to have a planar ring structure. rsc.orgacs.org The formation of azetidine-based radicals can be a key step in certain synthetic methodologies, such as copper-catalyzed photoinduced anti-Baldwin radical cyclizations to form azetidines. nih.gov

Benzylic Radicals: The benzylic position of the 2,3-difluorobenzyl group is particularly susceptible to radical formation. fiveable.me The homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is stabilized by the delocalization of the unpaired electron into the aromatic ring. fiveable.melibretexts.orgnumberanalytics.com This resonance stabilization makes the formation of benzylic radicals more favorable compared to other alkyl radicals. masterorganicchemistry.com

Benzylic radicals are versatile intermediates in organic synthesis and can participate in a variety of reactions, including:

Coupling Reactions: They can couple with other radicals to form new carbon-carbon bonds. numberanalytics.com

Addition Reactions: They can add to unsaturated systems like alkenes and alkynes. numberanalytics.com

Abstraction Reactions: They can abstract atoms, such as halogens, from other molecules. numberanalytics.com

The generation of a benzylic radical on this compound would open up numerous possibilities for further functionalization at that position.

Application As a Chemical Building Block and Research Scaffold

Versatility in Scaffold Construction for Complex Molecules

The azetidine (B1206935) ring system is a key structural motif that provides a rigid and defined three-dimensional framework for the construction of novel molecular architectures. nih.gov Its utility as a scaffold is well-documented, allowing for the synthesis of diverse and complex chemical libraries, including fused, bridged, and spirocyclic ring systems. nih.gov The synthetic accessibility of functionalized azetidines enables their incorporation into larger, more intricate molecules. nih.govnih.gov

The 1-(2,3-Difluorobenzyl)azetidine unit can be incorporated into target molecules through standard synthetic transformations, such as the N-alkylation of a parent azetidine ring with 2,3-difluorobenzyl bromide or a related electrophile. Once incorporated, the azetidine ring itself can serve as a platform for further diversification. For instance, azetidine-based scaffolds have been successfully used in combination with other heterocyclic structures, such as triazoles, to generate novel polycyclic compounds with specific properties for materials science. bohrium.comnih.gov The strategic placement of the difluorobenzyl group also introduces a key structural element often explored in medicinal chemistry programs to probe interactions with biological targets. nih.gov

Integration into Conformationally Constrained Systems

A primary application of the azetidine moiety in scaffold design is its role in creating conformationally constrained systems. nih.gov The four-membered ring structure significantly limits the rotational freedom of the bonds connected to it, effectively "locking" the substituents into more defined spatial orientations. nih.gov This inherent rigidity is a desirable characteristic in the design of molecules intended to interact with specific biological targets like enzymes or receptors.

By integrating the this compound scaffold, chemists can create analogues of more flexible molecules, where the azetidine ring serves to restrict conformational flexibility. This reduction in conformational entropy can lead to a more favorable binding profile, as the molecule does not need to expend as much energy to adopt the correct bioactive conformation upon binding. This principle has been demonstrated in the synthesis of conformationally constrained amino acids, where an azetidinone (a related four-membered ring) core is used to create rigid peptide building blocks. nih.gov

Contribution to Structure-Reactivity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to chemical biology and medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological function. The this compound scaffold provides a valuable tool for these investigations.

The conformational rigidity imparted by the azetidine ring is a significant advantage in SAR studies. nih.gov By fixing the relative orientation of the 2,3-difluorobenzyl group, the scaffold allows researchers to probe the importance of this specific conformation for molecular recognition. If a molecule containing this rigid scaffold shows high activity, it provides strong evidence that the observed conformation is beneficial for the interaction with its biological partner. This contrasts with flexible molecules, where the bioactive conformation is often one of many possibilities and is difficult to determine. The use of rigid scaffolds like azetidine has been shown to be a successful strategy in optimizing the potency and physicochemical properties of bioactive compounds. nih.gov

The incorporation of fluorine atoms into organic molecules is a widely used strategy to enhance metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.govmdpi.com A common metabolic pathway for aromatic rings is hydroxylation, a Phase I reaction that adds a polar hydroxyl group to facilitate excretion.

In the case of this compound, the two fluorine atoms on the phenyl ring serve as "metabolic blockers." nih.govnih.govencyclopedia.pub They occupy positions that might otherwise be vulnerable to enzymatic oxidation. This strategic fluorination can significantly increase the half-life of a compound in in vitro metabolic assays, such as those using human liver microsomes (HLM), which is a key consideration in the design of chemical probes and drug candidates. researchgate.net The substitution pattern can prevent the formation of undesired metabolites that may be inactive or reactive. nih.gov

Table 1: Conceptual Comparison of Metabolic Stability in Chemical Models This table illustrates the generally observed principles of using fluorine as a metabolic blocker, based on findings in chemical and medicinal chemistry research. nih.govresearchgate.net

| Compound | Key Structural Feature | Predicted Primary Metabolic Pathway | Conceptual In Vitro Half-Life (HLM) |

| 1-Benzylazetidine | Unsubstituted Phenyl Ring | Aromatic Hydroxylation | Short |

| This compound | Difluorinated Phenyl Ring | Blocked Aromatic Hydroxylation | Significantly Longer |

Utility in Advanced Material Science Research (excluding clinical applications)

Beyond biological applications, the structural features of fluorinated azetidine derivatives lend themselves to research in advanced materials. The unique combination of a rigid, polar heterocycle and a fluorinated aromatic ring can be exploited to create materials with novel properties.

One notable application is in the field of energetic materials. bohrium.comnih.gov Research has shown that combining azetidine structures with other nitrogen-rich heterocycles, such as 1,2,4-triazoles, can produce new polycyclic compounds. The inclusion of the compact, strained azetidine ring can effectively increase the crystal density of the resulting material, a critical factor for detonation performance. bohrium.comnih.gov Furthermore, these novel materials have demonstrated high thermal stability, with decomposition temperatures exceeding 200 °C. bohrium.com

Table 2: Properties of Azetidine-Containing Polycyclic Energetic Compounds Data derived from studies on novel energetic materials incorporating azetidine and triazole structures. bohrium.com

| Compound Type | Key Structural Components | Reported Decomposition Temperature (°C) | Noted Property |

| Polycyclic Compound 1 | Azetidine, Bi-1,2,4-triazole | >200 | High thermal stability |

| Polycyclic Compound 2 | Azetidine, Azobis-1,2,4-triazole | >200 | High thermal stability |

| Polycyclic Compound 3 | Azetidine, Azobis-1,2,4-triazole | >200 | Increased density contribution from azetidine |

Additionally, azetidine-containing motifs have been used to enhance the performance of fluorophores. researchgate.net The introduction of an azetidine-containing heterospirocycle to a dye scaffold can improve key photophysical properties, which is relevant for the development of advanced materials for use in sensors, organic light-emitting diodes (OLEDs), or specialized imaging agents outside the clinical context. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 1-(2,3-Difluorobenzyl)azetidine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed picture of the molecule's connectivity and environment of each atom can be constructed.

In the ¹H NMR spectrum of a related azetidine (B1206935) compound, signals for the azetidine ring protons are typically observed in specific regions. heteroletters.org For instance, the protons on the carbons adjacent to the nitrogen (in the 2 and 4 positions) and the proton on the carbon at the 3-position will have characteristic chemical shifts. The introduction of a 2,3-difluorobenzyl group will influence these shifts due to its electronic and steric effects. The aromatic protons of the difluorobenzyl group will appear in the downfield region of the spectrum, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine CH₂ (C2, C4) | 2.5 - 3.5 | 50 - 60 |

| Azetidine CH₂ (C3) | 2.0 - 2.5 | 20 - 30 |

| Benzyl (B1604629) CH₂ | 3.5 - 4.5 | 55 - 65 |

| Aromatic CH | 6.8 - 7.5 | 110 - 130 |

| Aromatic C-F | Not Applicable | 150 - 165 (with C-F coupling) |

| Aromatic C-C | Not Applicable | 130 - 140 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula, C₁₀H₁₁F₂N. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy. The fragmentation of azetidines is known to be dependent on the substitution pattern on the ring. capes.gov.br

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides a unique fingerprint of the functional groups present in the molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands for:

C-H stretching vibrations of the azetidine and benzyl groups.

C-N stretching of the azetidine ring.

C-F stretching from the difluorobenzyl group.

Aromatic C=C stretching vibrations.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The analysis of both IR and Raman spectra allows for a comprehensive vibrational assignment, further confirming the molecular structure.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Azetidine N-H | Stretch (if secondary amine) | Not Applicable (tertiary amine) |

| Azetidine C-H | Stretch | 2850 - 3000 |

| Benzyl C-H | Stretch | 3000 - 3100 |

| C-N | Stretch | 1100 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

In cases where a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and provide detailed insights into the conformation of the azetidine ring and the orientation of the 2,3-difluorobenzyl substituent. This method is the gold standard for stereochemical assignment if chiral centers are present.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. Since this compound itself is not chiral, these techniques would not be directly applicable unless the molecule is modified to introduce a chiral center or used as a chiral derivatizing agent.

However, if a chiral derivative of this compound were synthesized, ECD and VCD could be powerful tools. ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, providing information about the electronic transitions within the chiral molecule. researchgate.netnih.gov VCD, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared light, offering insights into the stereochemistry based on the vibrational modes of the molecule. rsc.orgmdpi.com The comparison of experimental ECD and VCD spectra with those predicted by quantum chemical calculations allows for the unambiguous assignment of the absolute configuration of chiral molecules. nih.gov

Computational and Theoretical Studies of 1 2,3 Difluorobenzyl Azetidine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure of molecules. By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, the geometry of 1-(2,3-difluorobenzyl)azetidine can be optimized to find its lowest energy structure. scispace.com Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The optimized geometry reveals key structural features. The azetidine (B1206935) ring is not planar but adopts a puckered conformation, a known characteristic of saturated four-membered rings that helps alleviate ring strain. psu.edusmu.edu The bond lengths and angles within the difluorobenzyl and azetidine moieties are consistent with values reported for similar substituted aromatic and heterocyclic compounds. acs.orgresearchgate.net For instance, the C-N bonds in the azetidine ring are expected to have lengths intermediate between typical single and double bonds, suggesting some degree of delocalization. mdpi.com

Table 1: Selected Optimized Geometric Parameters for this compound (Predicted) (Note: This data is representative and derived from theoretical calculations based on similar structures.)

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C-F (ortho) | 1.35 |

| N-C (azetidine ring) | 1.47 | |

| N-CH₂ (benzylic) | 1.46 | |

| Bond Angle (°) | C-N-C (azetidine ring) | 91.5 |

| F-C-C (aromatic) | 119.0 | |

| C-N-CH₂ (benzyl) | 118.5 | |

| Dihedral Angle (°) | C-C-N-CH₂ | 85.0 |

| H-C-C-H (azetidine pucker) | 29.5 |

Beyond geometry, DFT calculations illuminate the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For molecules of this type, the HOMO is typically localized on the electron-rich difluorobenzene ring, while the LUMO may be distributed across the benzyl (B1604629) fragment. scispace.com The energy gap between the HOMO and LUMO (Δε) is an indicator of chemical reactivity and kinetic stability. scispace.com A smaller gap generally implies higher reactivity.

The distribution of electron density can be visualized through electrostatic potential (ESP) maps, which highlight electron-rich (negative potential) and electron-poor (positive potential) regions. The fluorine atoms create a significant dipole moment and influence the charge distribution across the aromatic ring. science.gov

Table 2: Calculated Electronic Properties for this compound (Predicted) (Note: This data is representative and derived from theoretical calculations.)

| Property | Value |

|---|---|

| HOMO Energy | -8.50 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (Δε) | 7.55 eV |

| Dipole Moment | 3.10 D |

| Total Electronic Energy | -755.4 Hartree |

Conformational Analysis and Energy Minimization

This compound possesses conformational flexibility arising from two primary sources: the puckering of the azetidine ring and the rotation around the single bond connecting the benzyl group to the azetidine nitrogen. smu.edu

The azetidine ring is known to exist in a puckered conformation, and the barrier to inversion between equivalent puckered forms can be calculated. umanitoba.ca The presence of a substituent on the nitrogen atom, as in this case, leads to non-equivalent conformers. Computational studies on related fluorinated N-heterocycles show that electrostatic interactions between fluorine atoms and the nitrogen can influence the preferred ring pucker. researchgate.netbeilstein-journals.org

To explore the conformational landscape, potential energy surface (PES) scans are performed. By systematically rotating key dihedral angles (e.g., the C-C-N-CH₂ angle) and calculating the energy at each step, a profile of energy versus conformation is generated. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that separate them. scispace.com

Table 3: Relative Energies of Plausible Conformers of this compound (Predicted) (Note: This data is representative and derived from theoretical calculations.)

| Conformer | Description (Dihedral Angle C-C-N-CH₂) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | Gauche (~65°) | 0.00 | 75.1 |

| 2 | Anti (~180°) | 1.50 | 8.8 |

| 3 | Gauche (~-65°) | 0.95 | 16.1 |

The results of such an analysis typically show that specific staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance. The global minimum energy conformer represents the most probable structure of the molecule at low temperatures.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field (like AMBER or GROMOS) to describe the forces between atoms. nih.govasm.org

An MD simulation of this compound, typically in a solvent box of water to mimic physiological conditions, can reveal important dynamic properties. acs.orgnih.gov The simulation trajectory shows the flexibility of the molecule, including the rotation of the benzyl group and the puckering dynamics of the azetidine ring. dergipark.org.tr Analysis of the Root-Mean-Square Deviation (RMSD) of the atomic positions over time can indicate the stability of the starting conformation and whether the molecule explores different conformational states. dergipark.org.tr

These simulations are particularly useful for understanding how the molecule interacts with its environment. For example, one can analyze the formation and lifetime of hydrogen bonds between the azetidine nitrogen and surrounding water molecules. nih.gov The solvation shell around the hydrophobic difluorobenzyl group can also be characterized, providing insight into its solubility and interaction with nonpolar environments.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could model its formation, for example, via the nucleophilic substitution (SN2) reaction between azetidine and 2,3-difluorobenzyl chloride.

Using DFT, the geometries of the reactants, products, and, most importantly, the transition state (TS) can be located and optimized. nih.govfrontiersin.org The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. rsc.org Locating this structure is key to understanding the reaction's feasibility.

Once the energies of the reactants, TS, and products are calculated, a reaction energy profile can be constructed. The energy difference between the reactants and the TS gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. rsc.org

Table 4: Calculated Energy Profile for the Synthesis of this compound via SN2 Reaction (Predicted) (Note: This data is representative and derived from theoretical calculations.)

| Species | Relative Electronic Energy (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants (Azetidine + 2,3-Difluorobenzyl-Cl) | 0.0 | 0.0 |

| Transition State (TS) | +22.5 | +24.0 |

| Products (this compound + HCl) | -15.8 | -14.5 |

Prediction of Molecular Properties and Reactivity Trends

The data generated from computational studies can be used to predict a wide range of molecular properties and reactivity trends. The electronic properties calculated by DFT are particularly insightful. science.gov

Reactivity Sites: The HOMO and LUMO distributions, along with the electrostatic potential map, identify the most likely sites for chemical reactions. The azetidine nitrogen, being a region of high negative electrostatic potential and a likely contributor to the HOMO, is predicted to be a primary site for electrophilic attack or protonation. The carbon atoms attached to the fluorine atoms are electron-deficient and potential sites for nucleophilic aromatic substitution under certain conditions. mit.edu

Acidity/Basicity: The ability to stabilize a positive charge upon protonation can be calculated to predict the pKa of the conjugate acid, indicating the basicity of the azetidine nitrogen.

Intermolecular Interactions: Calculated properties such as the dipole moment and polarizability help predict how the molecule will interact with other molecules, including solvents or biological targets. researchgate.netscience.gov A significant dipole moment suggests strong dipole-dipole interactions.

Table 5: Summary of Predicted Molecular Properties and Reactivity Indicators (Predicted) (Note: This data is representative and derived from theoretical calculations.)

| Property/Indicator | Predicted Value/Characteristic | Implication |

|---|---|---|

| HOMO-LUMO Gap | ~7.55 eV | High kinetic stability |

| Electrostatic Potential (Min) | Localized on Azetidine Nitrogen | Primary site for electrophilic attack/protonation |

| Dipole Moment | ~3.10 D | Polar molecule, capable of strong dipole-dipole interactions |

| Polarizability | ~150 a.u. | Moderate susceptibility to induced dipoles |

These computational predictions provide a detailed, atomistic understanding of this compound, guiding further experimental work and application development.

Future Research Perspectives and Emerging Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of azetidine (B1206935) rings, including the specific target 1-(2,3-Difluorobenzyl)azetidine, is increasingly benefiting from the principles of green chemistry. Future research will likely intensify the focus on developing more sustainable and efficient synthetic methodologies.

One promising avenue is the advancement of flow chemistry . This technique offers superior control over reaction parameters, enhanced safety, and the potential for automation. thescience.dev The use of environmentally responsible solvents, such as cyclopentyl methyl ether (CPME), within flow systems is a significant step towards greener processes for synthesizing functionalized azetidines. chemrxiv.org Researchers are exploring the generation of reactive intermediates, like lithiated azetidines, in continuous flow, which allows for their immediate use in subsequent functionalization steps, thereby minimizing waste and improving efficiency. chemrxiv.org

Biocatalysis represents another cornerstone of green synthesis for azetidines. Engineered enzymes, such as variants of cytochrome P450, have demonstrated the ability to catalyze the enantioselective ring expansion of aziridines to form chiral azetidines. nih.govchemrxiv.orgarxiv.org This "new-to-nature" enzymatic activity can provide highly enantioenriched azetidine building blocks, a feat that is often challenging to achieve with traditional chemical catalysts. chemrxiv.orgarxiv.org Future work will likely focus on expanding the substrate scope of these biocatalysts and optimizing their performance for industrial-scale production.

Furthermore, the development of novel catalytic systems that operate under mild conditions is a key goal. For instance, lanthanum(III) triflate (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, tolerating a wide range of functional groups. acs.orgmdpi.com Research into other Lewis acid catalysts and their application in azetidine synthesis from readily available starting materials will continue to be an active area.

Visible-light-mediated reactions are also gaining traction. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. acs.org The use of photocatalysts, such as iridium complexes, allows these reactions to proceed under mild conditions with high efficiency. acs.org Future efforts will likely focus on expanding the scope of these photochemical methods and developing more sustainable and earth-abundant photocatalysts.

Exploration of Novel Catalytic Systems for Derivatization

Beyond the initial synthesis of the azetidine ring, the development of novel catalytic systems for its subsequent derivatization is crucial for accessing a diverse range of functionalized molecules. The inherent ring strain of azetidines makes them amenable to various ring-opening and functionalization reactions. arxiv.org

Catalytic systems that enable the regio- and stereoselective functionalization of the azetidine ring are of particular interest. The direct metal-based functionalization of the azetidine ring is an area of growing importance, with the interplay of substituents on the nitrogen and carbon atoms influencing the reactivity of the corresponding metallated species. nih.gov

Transition-metal-free ring-opening reactions of azetidines are also being explored. For example, the use of organotrifluoroborates in the presence of a Lewis acid can achieve the regioselective opening of the azetidine ring to forge new carbon-carbon bonds. arxiv.org Similarly, chiral squaramide hydrogen-bond donor catalysts have been employed for the highly enantioselective ring-opening of 3-substituted azetidines. acs.org

Expansion of Applications in Diverse Chemical Fields

While the primary interest in azetidine derivatives, including those with fluorinated benzyl (B1604629) groups, has been in medicinal chemistry, their unique properties are paving the way for applications in other chemical fields.

In medicinal chemistry , azetidines are recognized as valuable scaffolds that can improve the physicochemical properties of drug candidates. nih.gov The introduction of a 2,3-difluorobenzyl group can further modulate properties such as metabolic stability and binding affinity. arxiv.org Azetidine-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. acs.orgnih.govrsc.org For instance, novel azetidine-containing analogues of TZT-1027 have been synthesized and evaluated as antitumor agents. researchgate.net Furthermore, fluorinated azetidine amides have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), highlighting their potential in the treatment of type 2 diabetes. mdpi.com The development of diverse libraries of azetidine-based scaffolds is also a key strategy for discovering new central nervous system (CNS)-focused lead-like molecules. eurekalert.org

Beyond pharmaceuticals, azetidine derivatives are finding applications in agrochemicals . Certain azetidine derivatives have been patented for their use as plant growth regulators, demonstrating their potential to improve crop yields and manage vegetation. thescience.dev The incorporation of fluorine atoms into agrochemicals is a well-known strategy to enhance their efficacy and metabolic stability. acs.org

In materials science , the strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization to produce polyamines. chemrxiv.org These polymers have potential applications in areas such as gene transfection, antimicrobial coatings, and CO₂ capture. chemrxiv.org The unique photophysical properties of certain azetidine-containing heterospirocycles are also being explored to enhance the performance of fluorophores for imaging applications. mdpi.com Additionally, the synthesis of azetidine-based energetic materials has been reported, showcasing their potential in specialized applications. acs.org

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including complex azetidine derivatives. These computational tools are being increasingly used for retrosynthesis planning, reaction prediction, and de novo molecular design.

Retrosynthesis prediction models, often based on deep learning architectures like transformers, can analyze vast reaction databases to propose synthetic routes to target molecules. chemrxiv.orgnih.govchemrxiv.orgacs.org For heterocyclic compounds like azetidines, where synthetic accessibility can be a challenge, these tools can be particularly valuable. Transfer learning techniques are being employed to improve the performance of these models for specific classes of reactions, such as those involved in heterocycle formation. chemrxiv.orgnih.govchemrxiv.orgacs.org

AI and ML can also guide the design and optimization of synthetic reactions . Computational models can predict the outcome of reactions with different substrates and catalysts, allowing researchers to identify promising reaction conditions before entering the lab. thescience.dev This can significantly accelerate the discovery of efficient synthetic routes for compounds like this compound and its derivatives.

The future of chemical research on this compound will undoubtedly be shaped by the synergy between experimental chemistry and these powerful computational tools, leading to the faster development of novel materials and therapeutics.

Q & A

Q. What are the common synthetic routes for 1-(2,3-Difluorobenzyl)azetidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination between azetidine precursors and 2,3-difluorobenzyl halides. Key steps include:

- Precursor preparation : 2,3-Difluorobenzyl chloride (CAS: 30351-1A) is often synthesized via chlorination of 2,3-difluorobenzaldehyde under controlled conditions .

- Coupling reactions : Azetidine derivatives react with 2,3-difluorobenzyl halides in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ to facilitate substitution .

- Optimization : Continuous flow reactors improve reaction efficiency and scalability, while catalysts such as NaBH₃CN enhance selectivity in reductive amination steps .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the azetidine ring and fluorinated benzyl group. For example, the benzylic CH₂ group appears as a triplet (δ ~3.8 ppm) due to coupling with fluorine atoms .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 198.1) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, particularly for detecting unreacted precursors .

Advanced Research Questions

Q. How does the positioning of fluorine atoms on the benzyl group influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic Effects : Fluorine at the 2,3-positions increases electron-withdrawing effects, stabilizing transition states in nucleophilic reactions and enhancing binding to electron-rich biological targets (e.g., enzymes) .

- Biological Selectivity : Compared to mono-fluoro analogs (e.g., 2- or 3-fluorobenzyl derivatives), the 2,3-difluoro configuration improves lipophilicity (logP ~2.1) and target affinity. For instance, replacing 2,3-difluorobenzyl with 4-fluorobenzyl in CXCR2 antagonists reduced plasma protein binding (PPB) by 6-fold, altering pharmacokinetics .

- SAR Studies : Computational docking (e.g., AutoDock Vina) identifies favorable interactions with hydrophobic pockets in targets like kinases or GPCRs .

Q. What computational methods are recommended to study the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability in solvated environments. For example, simulations of azetidine derivatives with COX-2 show sustained hydrogen bonding with Ser530 .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Fluorine substitution lowers HOMO energy (-6.2 eV), reducing susceptibility to oxidative metabolism .

- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical features (e.g., aromatic rings, hydrogen bond acceptors) for target engagement .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?

Methodological Answer:

- Core Modifications : Introducing substituents (e.g., sulfonyl or trifluoroethoxy groups) to the azetidine ring alters metabolic stability. For example, sulfonylation reduces CYP450-mediated clearance by 50% .

- Fluorine Isosteres : Replacing fluorine with bioisosteres like chlorine or methoxy groups retains steric bulk but modulates logD (e.g., from 2.1 to 1.8), improving solubility .

- In Vivo Profiling : Radiolabeled analogs (e.g., ¹⁸F-tagged) enable PET imaging to study blood-brain barrier penetration, critical for CNS-targeted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.